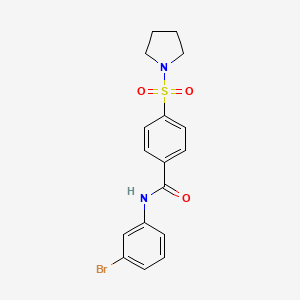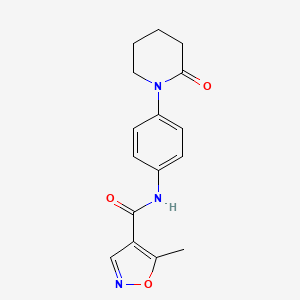
N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a synthetic derivative of isoxazole, a heterocyclic organic compound that is widely used in medicinal chemistry. MPAA has been found to have various biochemical and physiological effects, making it a promising candidate for research in different fields.
Mechanism of Action
The mechanism of action of N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This may explain its anticonvulsant and analgesic properties. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been shown to reduce pain in animal models of neuropathic pain. In addition, this compound has been shown to reduce inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide in lab experiments is its low toxicity. This compound has been found to have low acute toxicity in animal studies, making it a safer alternative to other compounds that may have higher toxicity. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This may make it difficult to administer this compound to animals or to use it in certain experimental setups.
Future Directions
There are several future directions for research on N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide. One area of interest is its potential use as a treatment for epilepsy and other neurological disorders. Further studies are needed to understand the mechanism of action of this compound and to determine its efficacy and safety in humans. Another area of interest is its potential use as an antimicrobial agent. Further studies are needed to determine its spectrum of activity and to investigate its potential use in the treatment of bacterial and fungal infections. Finally, there is potential for this compound to be used in the development of new analgesics and anti-inflammatory drugs. Further studies are needed to investigate its efficacy and safety in animal models of pain and inflammation.
Conclusion:
In conclusion, this compound is a promising candidate for scientific research due to its potential applications in various fields. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for research in the field of neuroscience, while its antimicrobial activity makes it a potential candidate for research in the field of microbiology. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy and safety in different applications.
Synthesis Methods
The synthesis of N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide involves the reaction between 2-(5-phenylisoxazol-3-yl)acetic acid and N-(2-aminoethyl)morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 123-125°C.
Scientific Research Applications
N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for research in the field of neuroscience. This compound has also been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for research in the field of microbiology.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(18-6-7-20-8-10-22-11-9-20)13-15-12-16(23-19-15)14-4-2-1-3-5-14/h1-5,12H,6-11,13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDILOMPHWLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({5-[(8-quinolinyloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B2786462.png)








![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2786477.png)

![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)

